7-Oxaspiro[3.5]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxaspiro[3.5]nonane-1,3-dione is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro-connected oxane and a dione moiety.
Preparation Methods
The synthesis of 7-Oxaspiro[3.5]nonane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diester or diketone precursor in the presence of a base or acid catalyst. The reaction conditions often require specific temperatures and solvents to achieve the desired product with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
7-Oxaspiro[3.5]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
7-Oxaspiro[3.5]nonane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules with spirocyclic structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
7-Oxaspiro[3.5]nonane-1,3-dione can be compared with other spirocyclic compounds, such as:
Spiro[2.5]octane-1,3-dione: Similar in structure but with a different ring size, leading to variations in reactivity and biological activity.
Spiro[3.4]octane-1,3-dione: Another spirocyclic compound with a different ring configuration, affecting its chemical and physical properties.
Spiro[4.5]decane-1,3-dione: A larger spirocyclic compound with distinct applications and reactivity profiles.
The uniqueness of 7-Oxaspiro[3
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKWEAZLVDHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.